molecular formula C20H25N3O5S2 B2955124 N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 946327-52-2

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2955124
CAS No.: 946327-52-2
M. Wt: 451.56
InChI Key: AFVQWGDTFKVWND-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position. This core is linked via a sulfamoyl bridge to a phenylpropionamide moiety.

Key structural attributes include:

  • Tetrahydroquinoline core: A partially saturated heterocyclic system known for enhancing metabolic stability compared to fully aromatic quinoline derivatives.
  • Ethylsulfonyl substituent: A polar, electron-withdrawing group that may influence solubility and target binding.
  • Sulfamoyl-phenylpropionamide linkage: A common pharmacophore in enzyme inhibitors (e.g., kinase or protease inhibitors) due to its ability to engage in hydrogen bonding and steric interactions .

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVQWGDTFKVWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:

  • Formation of the Tetrahydroquinoline Core

    • Starting Material: : Aniline derivatives.

    • Reagents: : Catalysts such as palladium, and solvents like toluene.

    • Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.

  • Sulfonation Step

    • Reagents: : Sulfonyl chloride.

    • Conditions: : Basic medium, often using sodium hydroxide at low temperatures.

  • Amination

    • Reagents: : Ethylsulfonyl chloride.

    • Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.

  • Final Assembly

    • Reagents: : Propionyl chloride.

    • Conditions: : Anhydrous conditions to avoid hydrolysis.

Industrial Production Methods

Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts the tetrahydroquinoline ring to a quinoline ring.

    • Common Reagents: Potassium permanganate or chromium trioxide.

    • Conditions: Acidic medium.

  • Reduction

    • Reduces the sulfonamide group.

    • Common Reagents: Lithium aluminum hydride.

    • Conditions: Anhydrous, low temperatures.

  • Substitution

    • Reactions at the propionamide moiety.

    • Common Reagents: Halogenating agents.

    • Conditions: Varies with substitution desired.

Major Products

The main products vary depending on the reaction pathway:

  • Oxidation yields quinoline derivatives.

  • Reduction results in desulfonated products.

  • Substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

  • Reagents: : Used as a building block in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.

Medicine

  • Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.

Industry

  • Materials Science:

Mechanism of Action

The compound's mechanism of action is often studied in terms of its interactions with biological molecules:

  • Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.

  • Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituents on the tetrahydroquinoline core, sulfamoyl-linked groups, or amide chains. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide (Target) 1,2,3,4-Tetrahydroquinoline 1-Ethylsulfonyl, 7-sulfamoyl-phenylpropionamide Not reported Hypothesized kinase inhibition potential
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide 1,2,3,4-Tetrahydroquinoline 1-Methoxyacetyl, 7-sulfamoyl-phenylpropionamide Not reported Enhanced solubility due to methoxy group
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Quinoline Chloro, hydroxy, methoxystyryl, methoxybenzenesulfonamide ~493.53* Antimicrobial activity (reported in class)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide Pyridin-2-yl-sulfamoyl, 1,3-dioxoisoindolinyl 493.53 Higher molecular weight, potential H-bonding
N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide Piperidine Methanesulfonyl, cyano, trifluoromethylphenyl Not reported Improved lipophilicity and target affinity

*Molecular weight estimated from analogous compounds in .

Key Comparative Insights

Substituent Effects on Solubility and Binding
  • Ethylsulfonyl vs. Methoxyacetyl () : The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to the methoxyacetyl substituent, which introduces a labile ester bond. However, the methoxyacetyl group could enhance aqueous solubility due to its polarity .
Core Structure Modifications
  • Tetrahydroquinoline vs. Piperidine (): Piperidine-based analogues (e.g., methanesulfonyl-piperidin-4-yl derivatives) exhibit distinct conformational flexibility, which may alter binding pocket accessibility compared to the rigid tetrahydroquinoline core .
  • Quinoline vs. Tetrahydroquinoline (): Fully aromatic quinolines (e.g., IIIa) are prone to oxidative metabolism, whereas tetrahydroquinoline derivatives like the target compound are more metabolically stable, favoring prolonged half-life .
Pharmacokinetic and Pharmacodynamic Considerations
  • Electron-Withdrawing Groups: Compounds with trifluoromethyl and cyano substituents () demonstrate enhanced lipophilicity and membrane permeability compared to the target compound’s ethylsulfonyl group, which balances polarity and steric bulk .

Biological Activity

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core functionalized with an ethylsulfonyl group and a sulfonamide moiety. Its molecular formula is C16H20N2O4SC_{16}H_{20}N_2O_4S, with a molecular weight of approximately 400.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes essential for bacterial growth and proliferation.
  • Cellular Interaction : The compound may interact with various cellular receptors and signaling pathways, influencing cellular processes such as apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit bacterial growth by targeting folate synthesis pathways.

CompoundActivityMechanism
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamideAntibacterialInhibition of folate synthesis
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamideAntibacterialEnzyme inhibition

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. For example:

  • In vitro Studies : Compounds with similar structures demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and A549. One study reported an IC50 value of 3.24 µM for a related compound in HeLa cells.
    CompoundCell LineIC50 (µM)Selectivity Index
    Compound 4fHeLa3.2423-46
    5-FU (control)HeLa74.69 ± 7.85-

This indicates that the compound not only inhibits cancer cell growth but also exhibits selectivity towards tumor cells compared to normal cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of sulfonamide derivatives:

  • Antiproliferative Effects : A study highlighted that certain derivatives induced apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased caspase-3 activity.
    "Compound 4f significantly increased the expression of Bax protein and decreased that of Bcl-2... indicating the activation of apoptosis" .
  • Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity. Variations in substituents on the phenyl ring have been shown to influence both potency and selectivity against cancer cell lines.

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